3-Bromo-4-(chloromethyl)pyridine Hydrochloride chemical structure
3-Bromo-4-(chloromethyl)pyridine Hydrochloride chemical structure
An In-Depth Technical Guide to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride: A Versatile Building Block for Advanced Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the utility of a molecule is often defined by its structural functionality and reactive versatility. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a heterocyclic compound that stands out as a premier example of a multi-functional synthetic building block. Its pyridine core, a ubiquitous scaffold in pharmaceuticals, is strategically adorned with two distinct and orthogonally reactive halogenated moieties: a bromo group on the aromatic ring and a chloromethyl substituent. This unique arrangement provides chemists with a powerful tool for the stepwise and selective construction of complex molecular architectures.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride, moving beyond a simple catalog of properties to explain the causality behind its reactivity, its applications, and the best practices for its use.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. This section details the chemical identity, physical characteristics, and structural features of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride.
Chemical Identity
The compound is systematically named and identified by several key descriptors, summarized below.
| Identifier | Value |
| Chemical Name | 3-Bromo-4-(chloromethyl)pyridine hydrochloride[1][2] |
| CAS Number | 1418117-80-2[1][3] |
| Molecular Formula | C₆H₆BrCl₂N[1] |
| Molecular Weight | 242.93 g/mol [1][4] |
| InChI Key | HVVDOVGTIKBHCI-UHFFFAOYSA-N[1] |
| Purity | Commercially available with purity typically ≥97%[1] |
Structural Analysis
The synthetic utility of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a direct consequence of its molecular structure. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, mitigating the potential lachrymatory and reactive nature of the free base.
The core structure consists of a pyridine ring, which is an electron-deficient aromatic system. This deficiency is amplified by the presence of the electronegative bromine atom. The two key reactive centers are the C3-Br bond on the pyridine ring and the C-Cl bond in the exocyclic chloromethyl group.
Caption: Chemical structure of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride.
Anticipated Spectroscopic Signatures
While a dedicated spectrum for this specific salt is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds, such as 2-bromo-6-(chloromethyl)pyridine.[5][6]
-
¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the positions of the nitrogen, bromo, and chloromethyl groups. A characteristic singlet would appear further downfield (typically δ 4.5-5.0 ppm) corresponding to the two methylene protons of the reactive CH₂Cl group. The acidic N-H proton of the hydrochloride would likely appear as a broad singlet at a very low field.
-
¹³C NMR: The spectrum would display six signals. Five would correspond to the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment. The carbon of the chloromethyl group would appear in the aliphatic region (typically δ 40-50 ppm).
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Mass Spectrometry: The mass spectrum would exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), serving as a definitive confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations from the pyridine ring, and C-Br and C-Cl stretching vibrations at lower frequencies.[7]
Part 2: Synthesis and Chemical Reactivity
The value of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is realized through its synthesis and subsequent chemical transformations. Its design allows for a high degree of control over molecular construction.
Synthetic Pathways
The synthesis of substituted (chloromethyl)pyridines typically involves the chlorination of the corresponding hydroxymethyl or methyl precursors. A plausible and industrially scalable route to 3-Bromo-4-(chloromethyl)pyridine Hydrochloride starts from 3-bromo-4-methylpyridine.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Chlorination of 3-Bromo-4-(hydroxymethyl)pyridine
This protocol is adapted from established methods for converting hydroxymethylpyridines to their chloromethyl analogues using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[5][6][8]
Disclaimer: This is a representative protocol and must be adapted and optimized under strict laboratory safety protocols by qualified personnel.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), suspend 3-bromo-4-(hydroxymethyl)pyridine (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (SOCl₂, 1.1-1.3 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-(chloromethyl)pyridine free base.
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Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield 3-Bromo-4-(chloromethyl)pyridine Hydrochloride.
Chemical Reactivity: A Tale of Two Halogens
The synthetic power of this reagent lies in the differential reactivity of its two halogen-containing groups. This allows for selective, stepwise functionalization, a cornerstone of modern synthetic strategy.[9]
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Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group (-CH₂Cl) is a potent electrophile. The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, carbanions). This reaction is fundamental for tethering the pyridine core to other molecular fragments.[10]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) than a chloro substituent would be at the same position.[9] This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, alkynyl, or amino groups at this position.
This orthogonal reactivity is invaluable; a chemist can first perform a nucleophilic substitution at the chloromethyl position under relatively mild conditions and then, in a subsequent step, use the more robust conditions of a cross-coupling reaction to modify the C3 position without disturbing the newly installed group.
Caption: Orthogonal reactivity of the title compound.
Part 3: Applications in Research and Development
The versatile reactivity of 3-Bromo-4-(chloromethyl)pyridine Hydrochloride makes it a valuable intermediate in several key areas of chemical science.
Pharmaceutical Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[11] This reagent provides a pre-functionalized pyridine core that chemists can elaborate to build libraries of novel compounds for biological screening. The ability to independently vary the substituents at both the C3 and C4-methyl positions is crucial for exploring Structure-Activity Relationships (SAR) to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.
Agrochemical Synthesis
Halogenated pyridines are critical precursors in the synthesis of modern agrochemicals. For instance, the chloromethylpyridine scaffold is a key component of neonicotinoid insecticides.[10] 3-Bromo-4-(chloromethyl)pyridine Hydrochloride can serve as a starting material for new generations of crop protection agents, where the bromo-substituent allows for further modification to fine-tune the agent's efficacy and environmental profile.
Part 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a reactive and hazardous chemical that must be handled with appropriate precautions.
Hazard Identification
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] |
| Skin Corrosion/Irritation | Causes skin irritation, and in some classifications, severe skin burns.[4][12][14] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[12][14] |
| Respiratory Hazard | May cause respiratory irritation.[12] |
| Chemical Property | Hygroscopic (absorbs moisture from the air).[12][14] |
Recommended Handling Protocol
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure that an eyewash station and safety shower are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid creating dust.[12][13] Do not eat, drink, or smoke in the work area.[12][15] Wash hands thoroughly after handling.[12][13] Avoid contact with skin, eyes, and clothing.[12]
-
First Aid:
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][14] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13][14] Do not let the product enter drains.[13]
Conclusion
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is more than a mere chemical reagent; it is an enabler of synthetic innovation. Its carefully designed structure, featuring two orthogonally reactive sites, provides a robust platform for the efficient construction of complex molecules. For scientists in drug discovery, agrochemicals, and materials science, this compound offers a reliable and versatile tool to accelerate research and development. By understanding its properties, reactivity, and handling requirements, researchers can fully leverage its potential to build the molecules that will define the next generation of chemical advancements.
References
- 1. 3-BROMO-4-(CHLOROMETHYL)PYRIDINE HCL | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-4-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 74889876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-Bromo-5-(chloromethyl)pyridine hydrochloride | C6H6BrCl2N | CID 12515069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. 3-Bromo-6-chloro-2-(chloromethyl)pyridine | Benchchem [benchchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
